
GSK1360707: A Technical Guide to its
Norepinephrine Transporter Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK1360707

Cat. No.: B1672351 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GSK1360707 is a triple reuptake inhibitor (TRI), a class of compounds that block the reuptake

of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by targeting their respective

transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the

dopamine transporter (DAT). This simultaneous action on multiple neurotransmitter systems

has been a focus of research for the development of novel antidepressants and other central

nervous system (CNS) therapies. This technical guide provides an in-depth overview of the

norepinephrine transporter affinity of GSK1360707, compiling available quantitative data,

outlining relevant experimental protocols, and visualizing key pathways and workflows.

Data Presentation: Transporter Affinity of
GSK1360707
The affinity of GSK1360707 for the norepinephrine transporter, along with its affinity for the

serotonin and dopamine transporters, has been characterized through both in vitro and in vivo

studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Affinity of GSK1360707 for Monoamine Transporters[1]
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Transporter Parameter Value (nM)

Norepinephrine Transporter

(NET)
IC50 1.8

Serotonin Transporter (SERT) IC50 0.7

Dopamine Transporter (DAT) IC50 8.6

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for

50% inhibition in vitro.

Table 2: In Vivo Norepinephrine Transporter Occupancy of GSK1360707 in Baboons (PET

Study)[1]

Parameter Value (ng/mL)

IC50 0.9

This in vivo IC50 value represents the plasma concentration of GSK1360707 required to

achieve 50% occupancy of the norepinephrine transporter in the brain, as measured by

Positron Emission Tomography (PET). Notably, in vivo studies suggest a higher potency at NET

than what might be predicted from the in vitro data alone, and it has been suggested that the in

vitro NET IC50 estimate may be less reliable.[1]

Experimental Protocols
The determination of transporter affinity and occupancy for compounds like GSK1360707
involves a series of specialized in vitro and in vivo assays. The following sections detail the

general methodologies employed in such studies.

In Vitro Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific

transporter.

Objective: To quantify the binding affinity (IC50) of GSK1360707 to the human norepinephrine

transporter.
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General Protocol:

Preparation of Transporter-Expressing Cells: A stable cell line, typically Human Embryonic

Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, is genetically engineered to

express the human norepinephrine transporter (hNET).

Membrane Preparation: The cultured cells are harvested and subjected to homogenization

and centrifugation to isolate cell membranes containing the transporters.

Binding Assay:

A specific radioligand for NET, such as [3H]-Nisoxetine, is used at a fixed concentration.

Varying concentrations of the unlabeled test compound (GSK1360707) are added to

compete with the radioligand for binding to the transporter.

The reaction mixture is incubated to allow binding to reach equilibrium.

The bound radioligand is separated from the unbound radioligand, typically by rapid

filtration through glass fiber filters.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value of GSK1360707.

In Vivo Positron Emission Tomography (PET) Imaging
PET imaging allows for the direct measurement of transporter occupancy in the living brain.

Objective: To determine the in vivo potency (IC50) of GSK1360707 for NET in a living

organism.

General Protocol:

Radioligand Selection: A positron-emitting radioligand with high affinity and selectivity for

NET, such as [11C]MRB (methylreboxetine), is chosen.[2]
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Animal Model: Non-human primates, such as baboons, are often used in preclinical PET

studies due to their brain structure and physiology being more similar to humans.[2]

Baseline Scan: A baseline PET scan is performed on the animal to measure the initial

density of available norepinephrine transporters.

Drug Administration: GSK1360707 is administered to the animal, typically intravenously or

orally.

Post-Dosing Scans: A series of PET scans are conducted at various time points after drug

administration to measure the displacement of the radioligand by GSK1360707.

Blood Sampling: Blood samples are taken throughout the study to measure the plasma

concentration of GSK1360707.

Image Analysis: The PET images are analyzed to quantify the reduction in radioligand

binding, which corresponds to the percentage of NET occupancy by GSK1360707.

Data Modeling: The relationship between plasma drug concentration and transporter

occupancy is modeled to calculate the in vivo IC50.

Mandatory Visualizations
Signaling Pathway
The primary mechanism of action of GSK1360707 is the inhibition of norepinephrine reuptake.

This leads to an increase in the concentration of norepinephrine in the synaptic cleft, thereby

enhancing noradrenergic neurotransmission. The downstream signaling cascade is complex

and involves the activation of various adrenergic receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.researchgate.net/figure/Affinity-and-functional-potency-measures-for-GSK1360707_tbl1_236919957
https://pubmed.ncbi.nlm.nih.gov/14556239/
https://pubmed.ncbi.nlm.nih.gov/14556239/
https://www.benchchem.com/product/b1672351#gsk1360707-norepinephrine-transporter-affinity
https://www.benchchem.com/product/b1672351#gsk1360707-norepinephrine-transporter-affinity
https://www.benchchem.com/product/b1672351#gsk1360707-norepinephrine-transporter-affinity
https://www.benchchem.com/product/b1672351#gsk1360707-norepinephrine-transporter-affinity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672351?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

